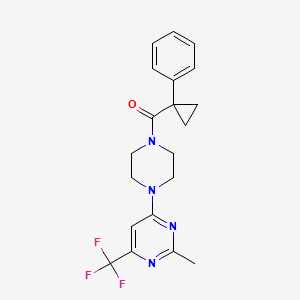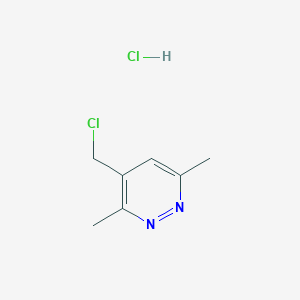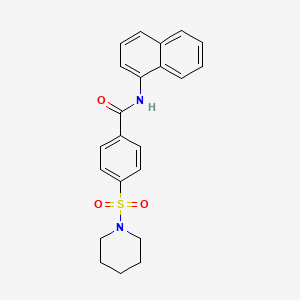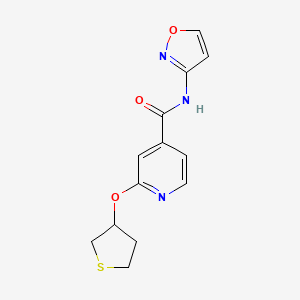![molecular formula C20H23N3O4 B2865959 N-[(2,5-dimethylfuran-3-yl)methyl]-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide CAS No. 1351645-93-6](/img/structure/B2865959.png)
N-[(2,5-dimethylfuran-3-yl)methyl]-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2,5-dimethylfuran-3-yl)methyl]-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide: is a synthetic organic compound It is characterized by the presence of a furan ring, a pyrrolidinone moiety, and an oxalamide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2,5-dimethylfuran-3-yl)methyl]-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide typically involves multiple steps:
Formation of the Furan Derivative: The starting material, 2,5-dimethylfuran, is synthesized through the cyclization of appropriate precursors under acidic conditions.
Introduction of the Pyrrolidinone Moiety: The pyrrolidinone ring is introduced via a condensation reaction between a suitable amine and a carbonyl compound.
Oxalamide Linkage Formation: The final step involves the coupling of the furan derivative with the pyrrolidinone derivative using oxalyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.
Reduction: The pyrrolidinone moiety can be reduced to form pyrrolidine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.
Major Products:
Oxidation: Furanones, carboxylic acids.
Reduction: Pyrrolidine derivatives.
Substitution: Nitro derivatives, halogenated compounds.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine:
Drug Development: The compound’s structural features make it a candidate for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Biological Probes: It can be used as a probe to study enzyme activities and protein interactions.
Industry:
Polymer Additives: The compound can be used as an additive to improve the properties of industrial polymers.
Coatings: It can be used in the formulation of advanced coatings with enhanced durability and resistance to environmental factors.
Mecanismo De Acción
The mechanism of action of N-[(2,5-dimethylfuran-3-yl)methyl]-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide involves its interaction with specific molecular targets. The furan ring can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidinone moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparación Con Compuestos Similares
- N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(4-methylphenyl)oxalamide
- N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
- N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide
Uniqueness: The presence of both the furan and pyrrolidinone moieties in N-[(2,5-dimethylfuran-3-yl)methyl]-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide distinguishes it from other similar compounds
Propiedades
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-12-6-7-16(10-17(12)23-8-4-5-18(23)24)22-20(26)19(25)21-11-15-9-13(2)27-14(15)3/h6-7,9-10H,4-5,8,11H2,1-3H3,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCPWKFDVVINBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=C(OC(=C2)C)C)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclohexane]-7-ol](/img/structure/B2865877.png)




![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2865888.png)

![N-(2-methoxyphenyl)-2-{[2-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2865891.png)

![2-Amino-2-[3-(2-ethoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2865894.png)
azanide](/img/structure/B2865895.png)
![N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]-2-(5-phenyltetrazol-2-yl)acetamide](/img/structure/B2865897.png)
![2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2865899.png)
